
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazoleThe unique arrangement of nitrogen atoms within the pyrazole ring and the aromaticity of the quinoline moiety contribute to its distinctive chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline typically involves the condensation of 2-hydrazinoquinoline with 3-phenyl-1H-pyrazole-5-carbaldehyde. This reaction is usually carried out in an ethanol medium with sodium hydroxide as a catalyst, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparaison Avec Des Composés Similaires
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline can be compared with other similar compounds, such as:
2-(1,3-Diphenyl-1H-pyrazol-5-yl)quinoline: This compound has a similar structure but with different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This derivative contains additional functional groups that may enhance its biological activity and solubility.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H13N3 |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
2-(3-phenyl-1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-13(7-3-1)17-12-18(21-20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-12H,(H,20,21) |
Clé InChI |
MVGLJEIJHQPOSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)
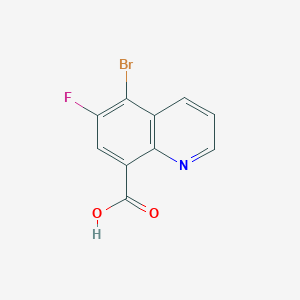
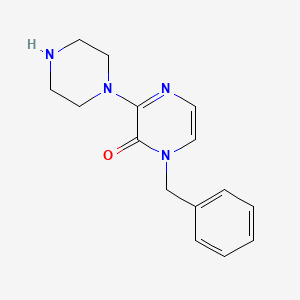



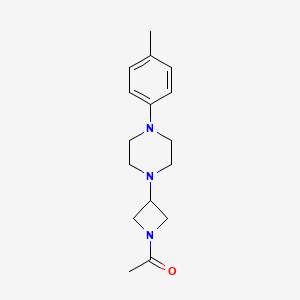


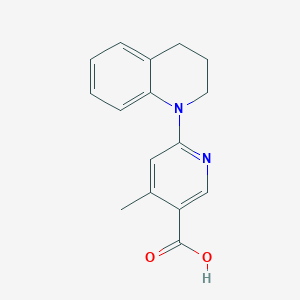
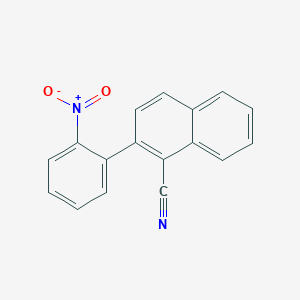
![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
